Cas no 1444886-08-1 (1H-Indole-2-sulfonyl chloride)

1H-Indole-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-indole-2-sulfonyl chloride
- 1H-Indole-2-sulfonyl chloride
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- MDL: MFCD26401685
- Inchi: 1S/C8H6ClNO2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
- InChI Key: LUEHALDUKIIHPZ-UHFFFAOYSA-N
- SMILES: ClS(C1=CC2C=CC=CC=2N1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 285
- Topological Polar Surface Area: 58.3
1H-Indole-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987693-0.05g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1987693-10g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1987693-5g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-1987693-2.5g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1987693-0.5g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1987693-1.0g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1987693-5.0g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1987693-1g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1987693-10.0g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1987693-0.25g |
1H-indole-2-sulfonyl chloride |
1444886-08-1 | 0.25g |
$1262.0 | 2023-09-16 |
1H-Indole-2-sulfonyl chloride Related Literature
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1. Water
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 1H-Indole-2-sulfonyl chloride
1H-Indole-2-sulfonyl chloride (CAS No. 1444886-08-1): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 1H-Indole-2-sulfonyl chloride, identified by the chemical identifier CAS No. 1444886-08-1, represents a significant intermediate in the realm of pharmaceutical synthesis and medicinal chemistry. Its molecular structure, featuring a sulfonyl chloride functional group attached to a 1H-indole core, makes it a versatile building block for the development of various bioactive molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in drug discovery, particularly in the context of recent advancements in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1H-Indole-2-sulfonyl chloride is C9H6ClNO3S, reflecting its composition of nine carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. The presence of the sulfonyl chloride group (–SOCl) at the 2-position of the indole ring imparts unique reactivity, making it an attractive precursor for further functionalization. The indole scaffold itself is a well-known pharmacophore, frequently encountered in natural products and pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors.
The compound typically appears as a white to off-white crystalline solid with a moderate solubility in organic solvents like dichloromethane and ethyl acetate. Its reactivity stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This characteristic allows for the introduction of diverse functional groups at the sulfonyl position or elsewhere on the indole ring, enabling the synthesis of complex derivatives.
Synthetic Pathways and Industrial Applications
The synthesis of 1H-Indole-2-sulfonyl chloride generally involves the chlorosulfonation of 1H-indole or its derivatives. A common approach begins with the reaction of 1H-indole with chlorosulfonic acid (ClSO₃H), which selectively introduces a sulfonyl group at the 2-position due to electronic and steric factors inherent to the indole system. The resulting 2-indolylsulfonic acid is then converted into its corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is favored for its efficiency and scalability, making it suitable for industrial production.
In recent years, advancements in catalytic systems have further refined the synthesis of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been explored as alternative pathways to introduce sulfonyl groups with higher selectivity and milder reaction conditions. These innovations not only improve yield but also reduce waste generation, aligning with green chemistry principles.
Applications in Drug Discovery
The utility of 1H-Indole-2-sulfonyl chloride extends across multiple therapeutic areas due to its structural versatility. One notable application lies in the development of kinase inhibitors, where indole derivatives are frequently employed as scaffolds. The sulfonyl chloride functionality provides a handle for further derivatization, allowing medicinal chemists to fine-tune binding interactions with target kinases.
Recent studies have highlighted its role in designing small-molecule modulators of histone deacetylases (HDACs). HDAC inhibitors are emerging as promising agents in oncology and neurodegenerative diseases due to their ability to modulate chromatin structure and gene expression. The indole core is particularly adept at interacting with HDAC active sites, while the sulfonyl group can be modified to enhance potency and selectivity.
Moreover, 1H-Indole-2-sulfonyl chloride has found utility in antiviral research. Indole derivatives exhibit broad-spectrum antiviral activity by interfering with viral replication mechanisms. The introduction of a sulfonyl group can enhance stability against metabolic degradation while preserving pharmacological activity. For example, derivatives derived from this intermediate have shown efficacy against RNA viruses by inhibiting viral protease enzymes critical for maturation.
Emerging Research Frontiers
As pharmaceutical research progresses, new applications for 1H-Indole-2-sulfonyl chloride continue to emerge. One exciting frontier involves its use in developing photoreactive probes for biochemical studies. Sulfonyl chlorides can be incorporated into molecules designed to undergo photochemical reactions upon exposure to light. Such probes are invaluable tools for studying protein-protein interactions and post-translational modifications in live cells.
Another area gaining traction is its application in materials science. The indole moiety's ability to absorb light across multiple wavelengths makes it suitable for use in organic electronics and photovoltaic devices. Researchers are exploring modifications to 1H-Indole-2-sulfonyl chloride that enhance its luminescent properties while maintaining stability under various environmental conditions.
In conclusion,1H-Indole-2-sulfonyl chloride (CAS No. 1444886-08-1) stands as a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable diverse functionalization strategies that have far-reaching implications in drug discovery and beyond. As synthetic methodologies continue to evolve and new therapeutic targets are identified,this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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